2-{[3-(2-furyl)acryloyl]amino}benzoic acid 2-{[3-(2-furyl)acryloyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC11211162
InChI: InChI=1S/C14H11NO4/c16-13(8-7-10-4-3-9-19-10)15-12-6-2-1-5-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+
SMILES: C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol

2-{[3-(2-furyl)acryloyl]amino}benzoic acid

CAS No.:

VCID: VC11211162

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(2-furyl)acryloyl]amino}benzoic acid -

Description

Synthesis and Preparation

While specific synthesis details for 2-{[3-(2-furyl)acryloyl]amino}benzoic acid are not readily available, compounds with similar structures often involve reactions between acryloyl chlorides and aminobenzoic acids. For instance, acryloyl chlorides can react with amines in the presence of a base to form amide bonds, which could be a plausible route for synthesizing this compound.

Potential Applications

Compounds with furyl and acryloyl moieties are often explored for their biological activities, including antimicrobial and anticancer properties. For example, derivatives of furans have shown antimicrobial activity against various pathogens . Similarly, compounds with acryloyl groups have been investigated for their potential in drug design due to their ability to participate in biological interactions.

Research Findings and Data

Given the lack of specific research findings on 2-{[3-(2-furyl)acryloyl]amino}benzoic acid, we can look at related compounds for insights:

Compound TypeBiological ActivityReference
Furan DerivativesAntimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus
Acryloyl CompoundsPotential anticancer activity due to drug-like properties
Benzofurancarboxylic Acid DerivativesAntimicrobial activity against Gram-positive bacteria and fungi
Product Name 2-{[3-(2-furyl)acryloyl]amino}benzoic acid
Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoic acid
Standard InChI InChI=1S/C14H11NO4/c16-13(8-7-10-4-3-9-19-10)15-12-6-2-1-5-11(12)14(17)18/h1-9H,(H,15,16)(H,17,18)/b8-7+
Standard InChIKey ZQZWZICEYIOQMW-BQYQJAHWSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CO2
SMILES C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2
PubChem Compound 879444
Last Modified Apr 15 2024

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